N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
Description
The compound N-(3-acetylphenyl)-2-[N-(2-phenylethyl)-4-methylbenzenesulfonamido]acetamide is a structurally complex acetamide derivative featuring a 3-acetylphenyl group and a 4-methylbenzenesulfonamido moiety linked via a 2-phenylethylamine spacer.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-19-11-13-24(14-12-19)32(30,31)27(16-15-21-7-4-3-5-8-21)18-25(29)26-23-10-6-9-22(17-23)20(2)28/h3-14,17H,15-16,18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYJBGCHUZMTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 3-acetylphenyl intermediate. This is usually achieved through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.
Synthesis of the Phenylethyl Intermediate: The next step involves the synthesis of the phenylethyl intermediate, which can be prepared through a Grignard reaction involving phenylmagnesium bromide and ethyl bromide.
Coupling with Methylbenzenesulfonamide: The final step involves the coupling of the acetylphenyl and phenylethyl intermediates with methylbenzenesulfonamide. This is typically achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-[N-(2-PHENYLETHYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines acetamide and sulfonamide functionalities with aromatic and alkyl substituents. Key comparisons with analogs from the evidence include:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The target’s 4-methylbenzenesulfonamido group increases lipophilicity compared to the polar tetrahydrofuran-linked sulfamoyl in .
- The 2-phenylethyl spacer introduces steric hindrance absent in simpler analogs like N-(4-nitrophenyl)-2-phenylacetamide .
- Unlike thienyl-based acetamides , the target’s phenyl backbone may favor π-π stacking in biological targets.
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, trends from analogs suggest:
- The 4-methyl group on the sulfonamide likely enhances lipid solubility compared to unsubstituted benzenesulfonamides .
- The 3-acetylphenyl moiety may reduce water solubility relative to compounds with polar substituents (e.g., tetrahydrofuran in ).
Reactivity
- Alkylation Potential: The target’s sulfonamido group may exhibit lower reactivity in benzylation reactions compared to N-(4-nitrophenyl)-2-phenylacetamide , where electron-withdrawing nitro groups activate the acetamide for nucleophilic substitution.
- Steric Effects : The 2-phenylethyl spacer could hinder phase-transfer catalytic reactions, contrasting with smaller substituents in .
Spectroscopic Characteristics
- ¹H NMR : The target’s acetamide NH proton is expected near δ 10–12 ppm, similar to δ 10.33 (s, 1H) in . The 3-acetylphenyl group may deshield adjacent protons, producing distinct splitting patterns compared to thienyl analogs .
- MS : A molecular ion peak near m/z 450–500 is plausible, aligning with higher molecular weights of sulfonamide-containing analogs (e.g., m/z 448.46 for ).
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